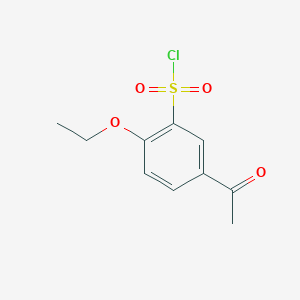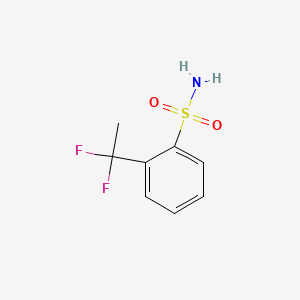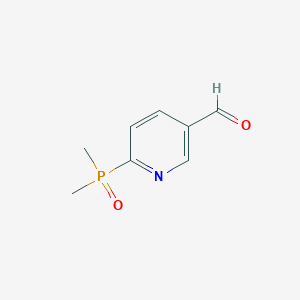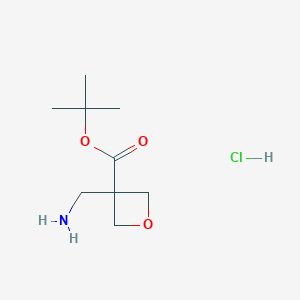
tert-Butyl ((5-chlorothiophen-2-yl)methyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate: is an organic compound that features a tert-butyl ester group, an amino group, and a chlorinated thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate typically involves the following steps:
Formation of the Amino Intermediate: The synthesis begins with the chlorination of thiophene to form 5-chlorothiophene. This is followed by the reaction with formaldehyde and an amine to yield the 5-chlorothiophen-2-ylmethylamine intermediate.
Esterification: The intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form the final product, tert-butyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Potential applications in the development of new materials with specific electronic properties.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- May exhibit biological activity that can be harnessed for therapeutic purposes.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
tert-Butyl 2-{[(5-bromothiophen-2-yl)methyl]amino}acetate: Similar structure but with a bromine atom instead of chlorine.
tert-Butyl 2-{[(5-methylthiophen-2-yl)methyl]amino}acetate: Similar structure but with a methyl group instead of chlorine.
Uniqueness:
- The presence of the chlorine atom in tert-butyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate can influence its reactivity and interactions, making it unique compared to its analogs.
Propriétés
Formule moléculaire |
C11H16ClNO2S |
|---|---|
Poids moléculaire |
261.77 g/mol |
Nom IUPAC |
tert-butyl 2-[(5-chlorothiophen-2-yl)methylamino]acetate |
InChI |
InChI=1S/C11H16ClNO2S/c1-11(2,3)15-10(14)7-13-6-8-4-5-9(12)16-8/h4-5,13H,6-7H2,1-3H3 |
Clé InChI |
GLOIEDRZTOORKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CNCC1=CC=C(S1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15307292.png)






![1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15307339.png)
![2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B15307341.png)




